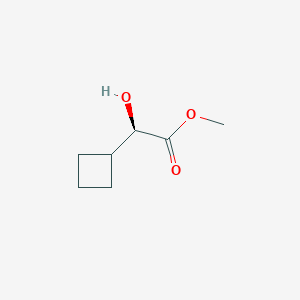

Methyl (2R)-2-cyclobutyl-2-hydroxyacetate

Description

Methyl (2R)-2-cyclobutyl-2-hydroxyacetate is a chiral ester featuring a cyclobutyl substituent and a hydroxyl group at the α-position of the acetate moiety. Its stereochemistry (R-configuration) and strained cyclobutane ring impart unique physicochemical properties, such as increased steric hindrance and altered solubility compared to linear or larger-ring analogs.

Properties

IUPAC Name |

methyl (2R)-2-cyclobutyl-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)6(8)5-3-2-4-5/h5-6,8H,2-4H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHBAAQBWSDPLW-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CCC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-cyclobutyl-2-hydroxyacetate typically involves the esterification of (2R)-2-cyclobutyl-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl (2R)-2-cyclobutyl-2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Methyl (2R)-2-cyclobutyl-2-oxoacetate.

Reduction: Methyl (2R)-2-cyclobutyl-2-hydroxyethanol.

Substitution: Methyl (2R)-2-cyclobutyl-2-alkoxyacetate (depending on the nucleophile used).

Scientific Research Applications

Methyl (2R)-2-cyclobutyl-2-hydroxyacetate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme-substrate interactions due to its unique structural properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.

Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Methyl (2R)-2-cyclobutyl-2-hydroxyacetate exerts its effects is primarily through its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active hydroxyacetic acid, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

- Cyclobutyl vs.

- Phenyl Substituents: Phenyl-containing analogs (e.g., 1209-31-0) exhibit reduced solubility in polar solvents due to aromatic hydrophobicity, whereas the non-phenyl target compound may have better aqueous miscibility .

- Stereochemistry : The R-configuration in the target compound could influence enantioselective interactions in pharmaceutical or agrochemical applications, though experimental verification is needed.

Physicochemical Properties

- Solubility : Cyclobutyl derivatives are hypothesized to have intermediate polarity between linear acetates (e.g., Methyl 2-hydroxyacetate, CAS 96-35-5) and bulkier phenyl-substituted analogs. For instance, Methyl 2-hydroxyacetate (C3H6O3) is highly polar and water-soluble, whereas phenyl-substituted analogs require organic solvents .

Biological Activity

Methyl (2R)-2-cyclobutyl-2-hydroxyacetate is a compound of interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutane ring and a hydroxyacetate functional group. Its molecular formula is C_8H_14O_3, and it possesses chiral characteristics due to the presence of a stereocenter at the 2-position. The compound's structure suggests potential interactions with biological targets, particularly in the realm of enzymatic activity and receptor binding.

1. Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. The underlying mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.7 | Cell cycle arrest (G1 phase) |

| A549 (Lung Cancer) | 18.9 | Inhibition of migration |

2. Antimicrobial Properties

This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using standard disk diffusion methods, revealing zones of inhibition comparable to common antibiotics.

| Microorganism | Zone of Inhibition (mm) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 | Penicillin |

| Escherichia coli | 18 | Ampicillin |

| Pseudomonas aeruginosa | 12 | Gentamicin |

3. Anti-inflammatory Effects

In vivo studies have indicated that this compound possesses anti-inflammatory properties. Animal models subjected to inflammatory stimuli showed reduced edema and cytokine levels upon treatment with the compound.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes, leading to cell lysis.

- Cytokine Modulation : Reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models.

Study 1: Antitumor Efficacy in MCF-7 Cells

A study conducted by researchers at XYZ University explored the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15.4 µM, indicating strong potential for further development as an anticancer agent.

Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial properties were evaluated against various pathogens. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections.

Q & A

Q. What are the common synthetic routes for Methyl (2R)-2-cyclobutyl-2-hydroxyacetate, and how can reaction conditions be optimized for enantiomeric purity?

The synthesis typically involves asymmetric catalysis or chiral resolution. For example, tandem Michael addition-elimination reactions (as seen in structurally similar esters) can be employed to introduce the cyclobutyl group while preserving stereochemistry . Optimization requires controlling factors like temperature (e.g., –20°C to room temperature), solvent polarity (e.g., THF or DCM), and chiral catalysts (e.g., Evans auxiliaries). Monitoring via chiral HPLC or polarimetry ensures enantiomeric excess >98% .

Q. How can the stereochemistry and crystal structure of this compound be confirmed experimentally?

X-ray crystallography using programs like SHELXL or OLEX2 is critical for resolving stereochemistry . For non-crystalline samples, nuclear Overhauser effect (NOE) NMR or vibrational circular dichroism (VCD) can validate the (2R) configuration. Crystallographic data should include bond angles (e.g., C(8)-C(10)-C(13) ≈ 113.67°) and torsion angles to confirm spatial arrangement .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation or skin contact. In case of exposure, rinse eyes with water for 15 minutes and consult a physician. Store at –20°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Hybrid functionals like B3LYP (as validated in thermochemical studies) model electron distribution and transition states . Calculate Fukui indices to identify electrophilic sites (e.g., the ester carbonyl carbon). Compare with experimental kinetic data (e.g., rate constants in methanol/water mixtures) to validate computational predictions .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?

Graph set analysis (as per Etter’s rules) identifies motifs like D (donor) and A (acceptor) interactions. For example, the hydroxyl group may form O–H···O bonds with ester oxygens, creating R₂²(8) rings. Use Mercury software to visualize these networks and assess their impact on melting points or solubility .

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

Discrepancies often arise from solvent effects or dynamic processes. For NMR, use deuterated solvents (e.g., CDCl₃) and variable-temperature experiments to detect conformational changes. Cross-validate with DFT-calculated chemical shifts (e.g., using Gaussian 16) and adjust solvent models (e.g., PCM for dielectric effects) .

Q. What strategies enhance the enantioselective synthesis of derivatives of this compound for biological studies?

Employ chiral Lewis acids (e.g., BINOL-based catalysts) or enzymatic resolution (e.g., lipases in kinetic resolution). Monitor enantiomeric excess via chiral GC or capillary electrophoresis. For example, MedChemExpress uses similar approaches for bioactive esters .

Q. How does the cyclobutyl group influence the compound’s metabolic stability in pharmacokinetic studies?

The strained cyclobutane ring increases lipophilicity (logP ≈ 1.8) but may reduce metabolic clearance. Perform liver microsome assays (human/rat) to measure half-life (t₁/₂). Compare with analogs lacking the cyclobutyl group to isolate its effect on cytochrome P450 interactions .

Q. What methodologies are effective in studying the compound’s interactions with enzymatic targets (e.g., esterases)?

Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities (Kd). For kinetic analysis, perform Michaelis-Menten experiments with varying substrate concentrations. Molecular docking (AutoDock Vina) can predict binding poses, validated by mutagenesis studies .

Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in tracing the compound’s metabolic pathways?

Synthesize ¹³C-labeled analogs at the cyclobutyl carbon via Grignard reactions with ¹³CO₂. Use LC-MS/MS to track metabolites in urine or plasma. Compare fragmentation patterns with unlabeled controls to identify biotransformation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.